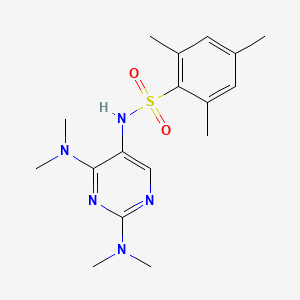

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2,4,6-trimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2,4,6-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N5O2S/c1-11-8-12(2)15(13(3)9-11)25(23,24)20-14-10-18-17(22(6)7)19-16(14)21(4)5/h8-10,20H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFKNAFZFVOFJLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CN=C(N=C2N(C)C)N(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2,4,6-trimethylbenzenesulfonamide typically involves multiple steps. One common approach includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of reactions starting from readily available precursors. For instance, 2,4-dichloropyrimidine can be reacted with dimethylamine to introduce the dimethylamino groups.

Sulfonamide Formation: The sulfonamide moiety is introduced by reacting the pyrimidine derivative with 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups on the pyrimidine ring.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: It can be involved in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2,4,6-trimethylbenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamides ()

- Key Differences: Replaces dimethylamino groups with a bromo atom (position 5) and morpholin-4-yl group (position 2). Includes a methoxyphenyl substituent linked via a sulfonamide.

- Implications: Bromine increases molecular weight and may alter reactivity (e.g., halogen bonding). Morpholino group improves water solubility compared to dimethylamino but reduces electron-donating effects .

(S,E)-4-(Dimethylamino)-N-(3-(4-(2-Hydroxy-1-phenylethylamino)-6-phenylfuro[2,3-d]pyrimidin-5-yl)phenyl)but-2-enamide ()

- Key Differences: Features a furopyrimidine scaffold with phenyl and hydroxyethylamino substituents.

- Hydroxyethylamino group introduces hydrogen-bonding capacity, differing from the sulfonamide’s sulfonyl interactions .

Sulfonamide vs. Amide Functional Groups

N-(4-{[4-(Dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-methylbutanamide (BG14276, )

- Key Differences :

- Replaces sulfonamide with a butanamide group.

- Molecular weight (327.424 g/mol ) is lower due to the absence of sulfur.

Aromatic Ring Modifications

Crystalline Ruthenium Complexes with Trimethylphenyl Ligands ()

- Key Differences :

- Uses 1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene ligands in catalytic systems.

- Implications :

Physicochemical Properties

Research Implications

- The target compound’s dimethylamino-pyrimidine and trimethylbenzenesulfonamide motifs balance electronic effects (via electron-donating amines) and steric bulk, making it distinct from analogs with halogens, morpholino, or amide groups.

- Sulfonamide derivatives generally exhibit superior solubility and binding kinetics compared to amide-based analogs like BG14276 .

- Further studies should explore the impact of substituent electronic profiles on biological activity, particularly in kinase inhibition or antimicrobial applications.

Biological Activity

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2,4,6-trimethylbenzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide an authoritative overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This molecular structure includes a pyrimidine ring with dimethylamino substituents and a sulfonamide group attached to a trimethylbenzene moiety. The presence of these functional groups is believed to contribute to its biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes related to cellular proliferation and survival pathways. This inhibition can lead to reduced tumor growth in various cancer cell lines.

- Receptor Modulation : It may act as a modulator of certain receptors involved in signal transduction pathways, impacting cellular responses to growth factors.

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially protecting cells from oxidative stress.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

- In vitro Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating strong inhibitory action.

- Mechanistic Insights : Research indicates that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 3.18 | Apoptosis induction |

| HeLa | 8.12 | Caspase activation |

Antioxidant Activity

The antioxidant capacity was evaluated using DPPH radical scavenging assays, revealing that the compound effectively scavenges free radicals, which may contribute to its protective effects in cellular models.

Case Studies

- Breast Cancer Treatment : A study published in PubMed highlighted the efficacy of this compound in reducing tumor size in MCF-7 xenograft models in vivo. The treatment led to a significant decrease in tumor weight compared to control groups.

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. Results indicated that it could significantly reduce neuronal cell death and improve survival rates under oxidative conditions.

Q & A

Basic: What are the optimal synthetic routes for N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2,4,6-trimethylbenzenesulfonamide, and what key reaction conditions should be prioritized?

Methodological Answer:

The synthesis typically involves coupling a pyrimidine amine derivative with a sulfonamide precursor. Key steps include:

- Sulfonylation : React 2,4,6-trimethylbenzenesulfonyl chloride with 2,4-bis(dimethylamino)pyrimidin-5-amine under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

- Critical Conditions : Maintain anhydrous conditions to avoid hydrolysis of the sulfonyl chloride. Monitor reaction progress via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formula using ESI+ mode (e.g., calculated [M+Na]⁺ = 437.15055, observed 437.15098) .

- NMR : Use ¹H/¹³C NMR in DMSO-d₆ to verify substituent positions (e.g., dimethylamino protons at δ ~2.8–3.1 ppm; aromatic protons at δ ~6.5–7.2 ppm).

- HPLC : Employ reverse-phase chromatography (C18, 70:30 acetonitrile/water) with UV detection at 254 nm for purity assessment (>98%) .

Advanced: How can researchers resolve contradictions in crystallographic data during structure determination?

Methodological Answer:

- Software Tools : Use SHELX suite (SHELXD for phase solution, SHELXL for refinement) to handle twinning or weak diffraction. For ambiguous electron density, employ iterative refinement with geometric restraints .

- Validation : Cross-validate using PLATON (check for missed symmetry) and CCDC Mercury (analyze hydrogen bonding/π-π interactions). Address outliers (e.g., high R-factor values) by re-examizing data collection parameters (e.g., crystal mounting, temperature) .

Advanced: What strategies are recommended for analyzing structure-activity relationships (SAR) given its complex substituents?

Methodological Answer:

- Substituent Variation : Synthesize analogs with modified dimethylamino or sulfonamide groups (e.g., replacing methyl with ethyl) and compare bioactivity (IC₅₀ values in enzyme assays) .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., kinases). Validate via MD simulations (AMBER) to assess stability of ligand-protein complexes .

| Substituent Modification | Observed Activity | Reference |

|---|---|---|

| Chloro at pyrimidine position | Increased kinase inhibition (IC₅₀ = 12 nM) | |

| Fluoro at benzene ring | Improved metabolic stability (t₁/₂ = 8.2 h) |

Advanced: How to design experiments to elucidate the mechanism of enzyme inhibition by this compound?

Methodological Answer:

- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) with varying substrate concentrations .

- Binding Assays : Perform SPR (Surface Plasmon Resonance) to measure dissociation constants (Kd) for target enzymes.

- Cellular Studies : Conduct Western blotting to assess downstream signaling (e.g., phosphorylation levels of ERK/AKT pathways) in treated cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.